Ethyl 3-aminoquinoline-2-carboxylate is an organic compound with the molecular formula and a molecular weight of approximately 216.24 g/mol. This compound features a quinoline ring, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring, along with an ethyl ester and an amino group at specific positions. Its unique structure contributes to its diverse chemical reactivity and biological properties, making it a subject of interest in medicinal chemistry.
The chemical behavior of ethyl 3-aminoquinoline-2-carboxylate is characterized by several key reactions:
Ethyl 3-aminoquinoline-2-carboxylate exhibits significant biological activity, particularly in pharmacological applications:
Several methods have been developed for synthesizing ethyl 3-aminoquinoline-2-carboxylate:
Ethyl 3-aminoquinoline-2-carboxylate has several notable applications:
Studies on ethyl 3-aminoquinoline-2-carboxylate have focused on its interactions with various biological targets:
Ethyl 3-aminoquinoline-2-carboxylate shares structural similarities with various other compounds. Here are some notable examples:
Compound Name | Similarity | Unique Features |
---|---|---|
Ethyl 3-amino-7-bromoquinoline-2-carboxylate | 0.90 | Contains bromine substitution affecting reactivity |
Methyl 4-hydroxyquinoline-2-carboxylate | 0.86 | Hydroxyl group introduces different solubility properties |
Methyl quinoline-2-carboxylate | 0.82 | Lacks amino substitution, altering biological activity |
Ethyl 6-(aminomethyl)picolinate hydrochloride | 0.75 | Different ring structure affecting pharmacokinetics |
These compounds illustrate the diversity within the quinoline family while highlighting the unique characteristics of ethyl 3-aminoquinoline-2-carboxylate.